Hexyl chlorocarbonate-d13
CAS No.:
Cat. No.: VC16634817
Molecular Formula: C7H13ClO2
Molecular Weight: 177.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClO2 |
|---|---|
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
| Standard InChI | InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
| Standard InChI Key | KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
| Canonical SMILES | CCCCCCOC(=O)Cl |
Introduction
Structural and Physicochemical Properties
Hexyl chlorocarbonate-d13 belongs to the chlorocarbonate family, characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group. The deuterated form replaces all hydrogen atoms in the hexyl chain with deuterium, resulting in distinct spectroscopic and physical properties.
Molecular Characteristics
The compound’s structure comprises a six-carbon deuterated alkyl chain () attached to a chlorocarbonate moiety (). Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.71 g/mol | |
| Density | 1.007 g/mL at 25°C | |
| Boiling Point | 60–61°C at 7 mmHg | |
| Refractive Index () | 1.424 | |
| Flash Point | 61°C |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of hexyl chlorocarbonate-d13 involves two primary routes:
Phosgene-Based Synthesis
Deuterated hexanol () reacts with phosgene () under controlled conditions:
This exothermic reaction requires cooling to 0–5°C to prevent thermal degradation.
Bis(trichloromethyl) Carbonate (BTC) Method
A safer alternative employs BTC as a phosgene substitute. In dichloromethane, BTC reacts with deuterated hexanol in the presence of pyridine:
Yields exceed 85% under optimized conditions (0–20°C, 2 hours) .
Reaction Suitability
As an electrophilic reagent, hexyl chlorocarbonate-d13 participates in nucleophilic acyl substitutions. For example, it derivatizes amines to carbamates:
This reaction is pivotal in synthesizing isotopically labeled probes for MS quantification.
Applications in Analytical Chemistry
Derivatization of Polar Metabolites
Hexyl chlorocarbonate-d13 enhances the volatility and detectability of hydrophilic compounds in gas chromatography (GC). Notable applications include:
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Urinary Biomarker Analysis: Derivatization of sarcosine and -ethylglycine in urine sediments improves GC-MS sensitivity, enabling early detection of prostate cancer .
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Forensic Toxicology: Conversion of benzoylecgonine (a cocaine metabolite) to its hexyl carbamate derivative facilitates trace-level quantification in biological matrices .
Isotopic Labeling Studies
The deuterium label in hexyl chlorocarbonate-d13 allows for:
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Reaction Pathway Tracing: Tracking acyl transfer mechanisms in enzyme-catalyzed reactions via NMR.
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Internal Standardization: Co-eluting deuterated and non-deuterated analogs in LC-MS eliminate matrix effects, enhancing quantification accuracy.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Corrosive (GHS05) | Use nitrile gloves and face shield | |
| Acute toxicity (GHS06) | Work in a fume hood | |
| Moisture sensitivity | Store under anhydrous conditions |
Spill management requires neutralization with sodium bicarbonate followed by absorption in vermiculite .
Research Advancements and Future Directions
Recent studies highlight novel applications of hexyl chlorocarbonate-d13:
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Proteomics: Site-specific labeling of lysine residues in proteins aids in hydrogen-deuterium exchange mass spectrometry (HDX-MS), elucidating protein folding dynamics.
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Polymer Chemistry: Incorporation into polycarbonate backbones enables degradation studies via -NMR, informing biodegradable material design.
Future research may explore its utility in kinetic isotope effect (KIE) studies to resolve ambiguities in reaction mechanisms.
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